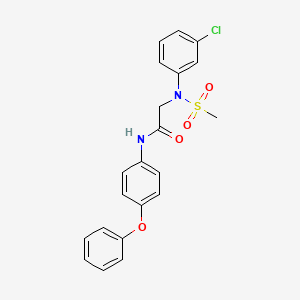
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide, also known as DPPE, is a chemical compound that has been widely studied for its potential applications in scientific research. DPPE is a sulfonamide derivative that contains a phenalene ring structure, which gives it unique properties that make it useful in a variety of research applications.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has been studied for a variety of scientific research applications, including its potential as a fluorescent probe for the detection of metal ions and its use as a ligand for the development of new catalysts. N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in disease processes. N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and proteins, the induction of apoptosis in cancer cells, and the reduction of oxidative stress and inflammation in the brain. N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has several advantages for use in lab experiments, including its high purity and stability, its fluorescent properties, and its ability to bind to metal ions and other molecules. However, N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide also has limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide, including further investigation of its mechanism of action, its potential as a therapeutic agent for the treatment of cancer and other diseases, and its use as a fluorescent probe for the detection of metal ions and other molecules. Additionally, there is potential for the development of new catalysts and other materials based on the structure of N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide can be synthesized using a variety of methods, but the most common method involves the reaction of 2,5-dimethylphenylamine with 4-chloro-2,3-dihydro-1H-phenalene-1-sulfonamide in the presence of a base such as potassium carbonate. The reaction results in the formation of N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide as a white or yellow solid, which can be purified using standard techniques such as recrystallization or chromatography.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-8,9-dihydro-7H-phenalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-14-9-10-15(2)19(13-14)22-25(23,24)20-12-11-17-6-3-5-16-7-4-8-18(20)21(16)17/h3,5-6,9-13,22H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGSORODKZCAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C3CCCC4=CC=CC(=C43)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4922158.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide](/img/structure/B4922167.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4922175.png)
![4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline](/img/structure/B4922188.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4922196.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4922201.png)
![2-(4-chlorophenyl)-N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4922216.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide](/img/structure/B4922225.png)

![ethyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B4922245.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4922249.png)
![1,3-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene](/img/structure/B4922252.png)